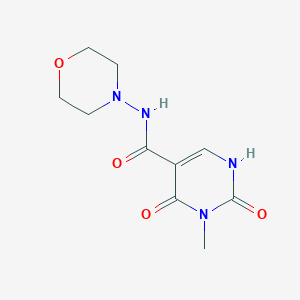

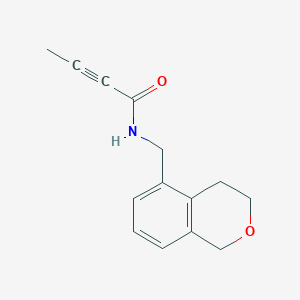

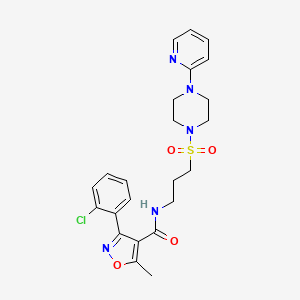

![molecular formula C9H7F3N2O B2469112 N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide CAS No. 1548595-54-5](/img/structure/B2469112.png)

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Molecular Interactions Studies

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been studied for its interactions at the molecular level. Research has explored the density, viscosity, and ultrasonic velocity of this compound in ethanol solutions at various temperatures. These studies help in understanding the molecular interactions and the nature of solute impact on solvent structure (Tekade et al., 2015).

Synthesis of Quinolines and Related Compounds

This compound plays a role in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation process involving tertiary and secondary enamides, including N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide, leads to the creation of 2-pyridones and 2-chloropyridines, highlighting its utility in chemical synthesis (Hayes & Meth–Cohn, 1979).

Modification of Biologically Active Compounds

Research has investigated the modification of biologically active compounds using fragments of this chemical. An approach was suggested to modify γ-carbolines with 2-trifluoromethylimidazo[1,2-a]pyridin-3-ylpropionamide fragments, indicating the compound's potential in modifying the structure and activity of biological molecules (Bachurin et al., 2013).

Intermediate in Polysubstituted Pyrroles and Pyridines Synthesis

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been used as an intermediate in the synthesis of polysubstituted pyrroles and pyridines. This demonstrates its importance in the creation of complex chemical structures for various applications (Cacchi et al., 2008).

Trifluoromethylation of Enamides

The compound has been involved in studies focusing on C(sp2)-H trifluoromethylation of enamides. This process is crucial for accessing trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones, and other heterocycles, highlighting its role in the development of new chemical entities (Krishnamurti et al., 2018).

特性

IUPAC Name |

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-2-8(15)14-6-3-4-7(13-5-6)9(10,11)12/h2-5H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGURIZFYPUSJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)

![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)

![5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2469040.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)